![molecular formula C18H17ClN2O2 B14329344 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide CAS No. 97872-02-1](/img/structure/B14329344.png)
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorinated benzoisoxazole ring and an acetamide group attached to a phenylpropan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of benzoisoxazole to introduce the chlorine atom at the 5-position. This is followed by the acylation of the chlorinated benzoisoxazole with acetic anhydride to form the acetamide derivative. The final step involves the alkylation of the acetamide with 2-phenylpropan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the benzoisoxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
- 2-(5-chlorobenzo[d]isoxazol-3-yl)acetonitrile
- 2-(5-chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate
Uniqueness
Compared to similar compounds, 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is unique due to the presence of the phenylpropan-2-yl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
97872-02-1 |
|---|---|
Molekularformel |
C18H17ClN2O2 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2-(5-chloro-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2,12-6-4-3-5-7-12)20-17(22)11-15-14-10-13(19)8-9-16(14)23-21-15/h3-10H,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
PTPKPLJXSHRHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=NOC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)

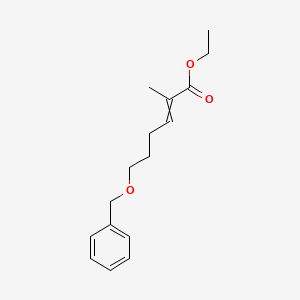
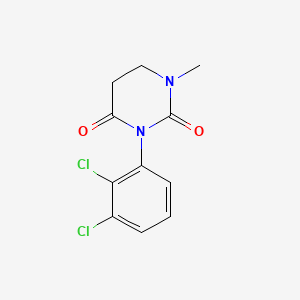
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
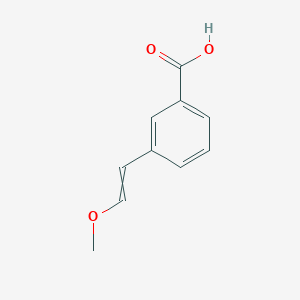
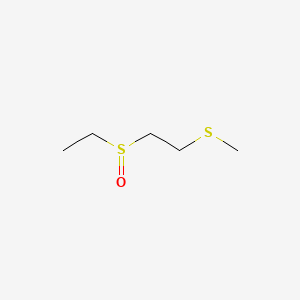
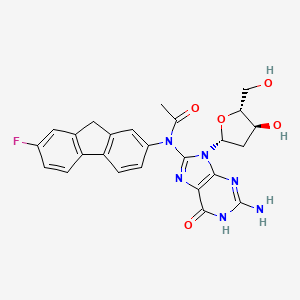
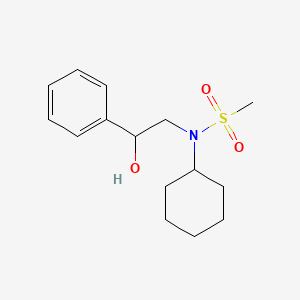

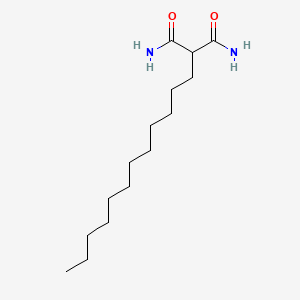
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
